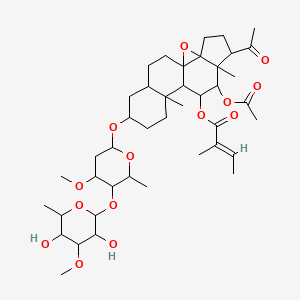

Tenacissoside G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H64O14/c1-11-20(2)37(47)54-34-35-39(7)15-13-26(53-29-19-28(48-9)32(23(5)50-29)55-38-31(46)33(49-10)30(45)22(4)51-38)18-25(39)12-16-41(35)42(56-41)17-14-27(21(3)43)40(42,8)36(34)52-24(6)44/h11,22-23,25-36,38,45-46H,12-19H2,1-10H3/b20-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDJGUWKOIBIKY-RGVLZGJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H64O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

792.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Tenacissoside G: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenacissoside G, a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima, has emerged as a promising bioactive compound with a diverse range of pharmacological activities. Primarily recognized for its anti-inflammatory and anti-cancer properties, its mechanisms of action are a subject of ongoing research. This technical guide synthesizes the current understanding of how this compound exerts its effects at a molecular level, focusing on key signaling pathways implicated in its therapeutic potential.

Anti-Inflammatory Mechanism in Osteoarthritis

This compound has demonstrated significant chondroprotective effects, suggesting its utility in the management of osteoarthritis. The primary mechanism underlying this activity is the inhibition of the NF-κB signaling pathway.[1]

In inflammatory conditions like osteoarthritis, pro-inflammatory cytokines such as IL-1β trigger the activation of the NF-κB pathway. This leads to the transcription of various downstream target genes responsible for inflammation and cartilage degradation. This compound intervenes by suppressing the activation of NF-κB.[1] This inhibitory action results in the downregulation of several key inflammatory and catabolic mediators, as detailed in the table below.

Quantitative Data: Effects on Inflammatory and Catabolic Mediators

| Target Gene/Protein | Effect of this compound | Implication in Osteoarthritis |

| iNOS | Significant inhibition of expression[1] | Reduces oxidative stress |

| TNF-α | Significant inhibition of expression[1] | Decreases pro-inflammatory signaling |

| IL-6 | Significant inhibition of expression[1] | Mitigates inflammatory response |

| MMP-3 | Significant inhibition of expression[1] | Reduces cartilage matrix degradation |

| MMP-13 | Significant inhibition of expression[1] | Prevents collagen degradation |

| Collagen-II | Inhibition of degradation[1] | Protects cartilage structure |

Signaling Pathway Diagram: NF-κB Inhibition

Mechanism in Reversing Paclitaxel (B517696) Resistance in Ovarian Cancer

A significant area of investigation for this compound is its ability to counteract chemotherapy resistance. In paclitaxel-resistant ovarian cancer cells, this compound has been shown to restore sensitivity to the drug by inhibiting the Src/PTN/P-gp signaling axis.[2]

This mechanism involves the downregulation of Src expression and phosphorylation. Src is a non-receptor tyrosine kinase that, when activated, can lead to the expression of pleiotrophin (B1180697) (PTN) and P-glycoprotein (P-gp). P-gp is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, actively removing chemotherapeutic agents like paclitaxel from the cancer cell, thereby conferring resistance. By inhibiting Src, this compound effectively reduces the levels of P-gp, leading to intracellular accumulation of paclitaxel and subsequent cell death.[2] This process is also associated with the induction of apoptosis and regulation of the cell cycle.[2]

Signaling Pathway Diagram: Src/PTN/P-gp Axis Inhibition

Putative Role in Autophagy and Apoptosis via PI3K/Akt/mTOR Pathway

While direct studies on this compound are limited in this area, research on the structurally similar compound Tenacissoside H provides strong indications of a likely mechanism involving the PI3K/Akt/mTOR pathway. Tenacissoside H has been shown to induce both autophagy and apoptosis in hepatocellular carcinoma cells by downregulating this critical survival pathway.[3]

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[4][5][6][7][8] Its inhibition can lead to the activation of autophagy, a cellular recycling process, and apoptosis, or programmed cell death. It is plausible that this compound shares this mechanism of action. Inhibition of this pathway would lead to decreased phosphorylation of Akt and mTOR, which in turn would upregulate autophagy-related proteins like LC3-II and Beclin-1, and pro-apoptotic proteins.[3]

Hypothesized Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition

Experimental Protocols

The following are summaries of the methodologies employed in the studies elucidating the mechanisms of action of this compound and related compounds.

In Vitro Osteoarthritis Model[1]

-

Cell Culture: Primary mouse chondrocytes are isolated and cultured.

-

Induction of OA Model: Chondrocytes are stimulated with Interleukin-1 beta (IL-1β) to mimic the inflammatory conditions of osteoarthritis.

-

Treatment: Cells are treated with varying concentrations of this compound.

-

mRNA Expression Analysis (PCR): Total RNA is extracted, reverse transcribed to cDNA, and quantitative PCR is performed to measure the mRNA levels of MMP-13, MMP-3, TNF-α, IL-6, and iNOS.

-

Protein Expression Analysis (Western Blot): Cell lysates are prepared, and proteins are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with primary antibodies against Collagen-II, MMP-13, p65, p-p65, and IκBα, followed by secondary antibodies for detection.

-

Immunofluorescence: Chondrocytes are fixed, permeabilized, and incubated with an antibody for Collagen-II to visualize its expression and localization.

Paclitaxel Resistance in Ovarian Cancer Model[2]

-

Cell Lines: Paclitaxel-resistant ovarian cancer cell line (A2780/T) is used.

-

Cell Viability Assay (CCK-8): Cells are treated with this compound and/or Paclitaxel, and cell viability is assessed using a CCK-8 kit to determine the reversal of resistance.

-

Apoptosis Assays:

-

Hoechst 33342 Staining: Nuclear morphology changes characteristic of apoptosis are observed by fluorescence microscopy.

-

Flow Cytometry: Cells are stained with Annexin V and Propidium Iodide (PI) to quantify the percentage of apoptotic cells.

-

-

Wound Healing Assay: A scratch is made in a confluent cell monolayer, and the rate of cell migration to close the wound is measured to assess cell migration ability.

-

Western Blot and RT-PCR: The mRNA and protein expression levels of components of the Src/PTN/P-gp signaling axis are determined.

-

P-gp Activity Assay (Flow Cytometry): The efflux pump activity of P-gp is measured using a fluorescent substrate to confirm functional inhibition.

Conclusion

This compound exhibits a multi-target mechanism of action, making it a compound of significant interest for therapeutic development. Its ability to suppress the NF-κB pathway provides a strong rationale for its use in inflammatory diseases such as osteoarthritis. Furthermore, its capacity to reverse paclitaxel resistance in ovarian cancer by targeting the Src/PTN/P-gp axis highlights its potential as an adjuvant in cancer chemotherapy. While further direct evidence is required, the likely involvement of the PI3K/Akt/mTOR pathway in inducing autophagy and apoptosis broadens its potential anti-cancer applications. Future research should focus on detailed dose-response studies, pharmacokinetic profiling, and in vivo efficacy in relevant disease models to fully elucidate its therapeutic utility.

References

- 1. This compound alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound reverses paclitaxel resistance by inhibiting Src/PTN/P-gp signaling axis activation in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tenacissoside H Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

Tenacissoside G: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenacissoside G, a C21 steroidal glycoside, has emerged as a compound of significant interest within the scientific community. Primarily sourced from the plant Marsdenia tenacissima, this molecule has demonstrated noteworthy biological activities, particularly in the modulation of inflammatory pathways. This technical guide provides an in-depth overview of this compound, focusing on its natural source, abundance, detailed experimental protocols for its isolation and quantification, and its mechanism of action related to the NF-κB signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Source and Abundance

This compound is a naturally occurring phytochemical predominantly isolated from the stems and roots of Marsdenia tenacissima (Roxb.) Wight & Arn., a plant belonging to the Apocynaceae family.[1][2][3] This plant has a history of use in traditional medicine, particularly in China.[4][5]

While precise quantitative data for the natural abundance of this compound is not extensively reported in the available literature, studies on related C21 steroidal glycosides from M. tenacissima provide valuable insights into its potential concentration. For instance, the content of a structurally similar compound, Tenacissoside H, has been quantified in various samples of M. tenacissima, with its abundance ranging from 0.39% to 1.09% of the dry weight of the plant material. This suggests that this compound is likely present in comparable, albeit variable, concentrations.

Table 1: Natural Abundance of Related C21 Steroidal Glycosides in Marsdenia tenacissima

| Compound | Plant Part | Method of Quantification | Reported Abundance (% of Dry Weight) |

| Tenacissoside H | Stems | HPLC | 0.39 - 1.09 |

Experimental Protocols

The isolation and purification of this compound from Marsdenia tenacissima involve a multi-step process combining extraction and chromatographic techniques. The following protocols are a synthesis of methodologies described in the scientific literature.

Extraction

-

Plant Material Preparation: The dried and powdered stems or roots of Marsdenia tenacissima are used as the starting material.

-

Solvent Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature. This process is typically repeated three times to ensure maximum extraction of the glycosides.

-

Concentration: The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as chloroform (B151607) and ethyl acetate (B1210297). This step separates compounds based on their solubility, with the C21 steroidal glycosides typically concentrating in the chloroform and ethyl acetate fractions.

-

Fraction Concentration: Each solvent fraction is concentrated in vacuo to yield a dried residue.

Purification

-

Silica (B1680970) Gel Column Chromatography: The chloroform or ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform and methanol (B129727). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step separates molecules based on their size.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is often achieved using preparative HPLC with a C18 column and a mobile phase typically consisting of a methanol-water or acetonitrile-water gradient.

Quantification (UPLC-MS/MS)

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method can be employed for the quantification of this compound in biological matrices.

-

Sample Preparation: Plasma samples are prepared by liquid-liquid extraction with ethyl acetate. The organic layer is evaporated, and the residue is reconstituted in methanol.

-

Chromatographic Conditions:

-

Column: UPLC HSS T3 column (e.g., 50 mm × 2.1 mm, 1.8 μm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple reaction monitoring (MRM) is used for quantitative analysis.

-

Signaling Pathway: Inhibition of NF-κB

This compound has been shown to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB (a heterodimer of p50 and p65 subunits) is sequestered in the cytoplasm by an inhibitory protein called IκBα.

Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the p65 subunit of NF-κB, leading to its translocation into the nucleus. In the nucleus, p65 binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.

This compound, along with its analogue Tenacissoside H, has been shown to inhibit this pathway by preventing the phosphorylation of IκBα. This action blocks the subsequent degradation of IκBα and the nuclear translocation of p65, thereby downregulating the expression of inflammatory mediators.

References

- 1. researchgate.net [researchgate.net]

- 2. Two new C21 steroidal glycosides from Marsdenia tenacissima (ROXB.) WIGHT et ARN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Five new C21 steroidal glycosides from the stems of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Marsdenia tenacissima extract induces apoptosis and suppresses autophagy through ERK activation in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Marsdenia tenacissima enhances immune response of tumor infiltrating T lymphocytes to colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Tenacissoside G: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenacissoside G is a C21 steroidal glycoside isolated from the stems of Marsdenia tenacissima, a plant used in traditional medicine.[1][2] This compound has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory effects and the ability to reverse multidrug resistance in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols for its study.

Chemical Structure and Properties

This compound is a complex molecule with a polycyclic steroid core and a sugar moiety. Its structure has been elucidated through spectroscopic methods.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₂H₆₄O₁₄ | [1] |

| Molecular Weight | 792.95 g/mol | [1] |

| CAS Number | 191729-43-8 | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO (100 mg/mL with ultrasonic treatment). Aqueous solutions can be prepared using co-solvents such as PEG300 and Tween-80. | [1] |

Spectroscopic Data

Mass spectrometry is a key technique for the identification and quantification of this compound. In electrospray ionization (ESI) positive ion mode, this compound can be detected using multiple reaction monitoring (MRM).

Table 2: Mass Spectrometry Parameters for this compound

| Parameter | Value | Reference |

| Ionization Mode | ESI Positive | [2] |

| Precursor Ion (m/z) | 815.5 | [2] |

| Product Ion (m/z) | 755.5 | [2] |

Biological Activities and Signaling Pathways

This compound has demonstrated significant potential in two key therapeutic areas: osteoarthritis and cancer chemotherapy.

Anti-inflammatory Effects in Osteoarthritis

This compound has been shown to alleviate the symptoms of osteoarthritis by exerting anti-inflammatory effects.[3] The primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3]

In response to inflammatory stimuli such as Interleukin-1 beta (IL-1β), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This process releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including those for iNOS, TNF-α, IL-6, and matrix metalloproteinases (MMPs) like MMP-3 and MMP-13, which contribute to cartilage degradation. This compound intervenes in this pathway by suppressing the activation of NF-κB, thereby reducing the expression of these inflammatory and catabolic mediators.[3]

Reversal of Multidrug Resistance in Cancer

This compound has also been identified as a potent agent for reversing multidrug resistance (MDR) in cancer cells, particularly those that overexpress P-glycoprotein (P-gp).[4] P-gp is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing chemotherapeutic drugs from cancer cells and thereby reducing their efficacy.

This compound has been shown to reverse paclitaxel (B517696) resistance in ovarian cancer cells by inhibiting the Src/PTN/P-gp signaling axis.[4] The Src kinase, when activated, can lead to the upregulation and increased activity of Pleiotrophin (PTN), which in turn enhances the expression and function of P-gp. By inhibiting the expression and phosphorylation of Src, this compound effectively downregulates this entire pathway, leading to reduced P-gp expression and activity.[4] This inhibition results in the intracellular accumulation of chemotherapeutic agents like paclitaxel, restoring their cytotoxic effects.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the biological effects of this compound.

In Vitro Model of Osteoarthritis

1. Cell Culture and Treatment:

-

Primary mouse chondrocytes are isolated and cultured.

-

To induce an osteoarthritic phenotype, cells are stimulated with IL-1β.

-

Cells are then treated with varying concentrations of this compound.

2. Gene Expression Analysis (PCR):

-

Total RNA is extracted from the treated chondrocytes.

-

Reverse transcription is performed to synthesize cDNA.

-

Quantitative PCR (qPCR) is used to measure the mRNA expression levels of key genes involved in inflammation and cartilage degradation, such as MMP-3, MMP-13, TNF-α, IL-6, and iNOS.

3. Protein Expression Analysis (Western Blot):

-

Total protein is extracted from the treated cells.

-

Protein concentrations are determined using a BCA assay.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against proteins of interest, such as Collagen-II, MMP-13, p65, phospho-p65, and IκBα.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4. Immunofluorescence:

-

Chondrocytes are grown on coverslips and treated as described above.

-

Cells are fixed, permeabilized, and blocked.

-

Incubation with a primary antibody against Collagen-II is performed, followed by a fluorescently labeled secondary antibody.

-

Nuclei are counterstained with DAPI.

-

Images are captured using a fluorescence microscope to visualize the expression and localization of Collagen-II.

In Vivo Model of Osteoarthritis

1. Animal Model:

-

Osteoarthritis is surgically induced in mice, for example, through destabilization of the medial meniscus (DMM).[3][5]

-

Mice are treated with this compound, typically via oral gavage or intraperitoneal injection.

2. Histological Analysis:

-

At the end of the treatment period, the knee joints are harvested, fixed, decalcified, and embedded in paraffin.

-

Sections of the joint are stained with Safranin O and Fast Green to visualize cartilage proteoglycan content.

-

The severity of cartilage degradation is assessed using a standardized scoring system, such as the OARSI score.

P-glycoprotein Inhibition and Multidrug Resistance Reversal Assays

1. Cell Culture:

-

A drug-resistant cancer cell line overexpressing P-gp (e.g., A2780/T ovarian cancer cells) and its parental sensitive cell line are used.[4]

2. Cell Viability Assay (CCK-8/MTT):

-

Cells are seeded in 96-well plates and treated with a chemotherapeutic drug (e.g., paclitaxel) in the presence or absence of various concentrations of this compound.

-

After a set incubation period (e.g., 24-72 hours), a CCK-8 or MTT solution is added to each well.

-

The absorbance is measured to determine cell viability.

-

The reversal fold is calculated to quantify the ability of this compound to sensitize resistant cells to the chemotherapeutic agent.

3. P-gp Efflux Assay (Flow Cytometry):

-

Resistant cells are incubated with a fluorescent P-gp substrate (e.g., Rhodamine 123) in the presence or absence of this compound or a known P-gp inhibitor (e.g., verapamil).

-

The intracellular accumulation of the fluorescent substrate is measured by flow cytometry.

-

An increase in fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

4. Western Blot Analysis:

-

The expression levels of proteins in the Src/PTN/P-gp signaling axis are determined by Western blot as described in the osteoarthritis protocol, using specific antibodies for Src, phospho-Src, PTN, and P-gp.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of this compound, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound reverses paclitaxel resistance by inhibiting Src/PTN/P-gp signaling axis activation in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental osteoarthritis models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Tenacissoside G: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenacissoside G is a C21 steroidal glycoside isolated from the traditional Chinese medicinal plant Marsdenia tenacissima. This plant has a long history of use in treating various ailments, and modern research has focused on its rich composition of bioactive compounds, particularly C21 steroidal glycosides, for their potential therapeutic applications.[1][2][3] This technical guide provides an in-depth overview of the discovery, isolation, and characterized biological activities of this compound, with a focus on its anti-inflammatory and anti-cancer properties. Detailed experimental protocols and data are presented to support further research and development.

Discovery and Isolation of this compound

The initial discovery and characterization of this compound were part of broader phytochemical investigations into the constituents of Marsdenia tenacissima. While the original publication detailing its first isolation provides the foundational data, this guide synthesizes the general methodology employed for the separation of C21 steroidal glycosides from this plant, a process that led to the identification of this compound.

Experimental Protocol: Isolation and Purification

The following protocol is a representative method for the isolation of this compound and other C21 steroidal glycosides from the dried stems of Marsdenia tenacissima.

1. Extraction:

-

Powdered, air-dried stems of Marsdenia tenacissima are extracted exhaustively with 95% ethanol (B145695) at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.

-

The ethyl acetate fraction, typically rich in C21 steroidal glycosides, is collected for further purification.

3. Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. Elution is performed with a gradient of chloroform (B151607) and methanol (B129727). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to yield pure this compound is achieved by preparative HPLC on a C18 column with a mobile phase consisting of a gradient of methanol and water.

4. Structure Elucidation:

-

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are used to determine the complete chemical structure and stereochemistry of the molecule.

-

Experimental Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of this compound.

Spectroscopic Data for this compound

The structural identity of this compound is confirmed through detailed analysis of its mass spectrometry and NMR data.

| Spectroscopic Data | This compound |

| Mass Spectrometry | ESI-MS: m/z [M+Na]+ (Specific value to be obtained from the original publication) |

| ¹H NMR | (Detailed chemical shifts (δ) in ppm, coupling constants (J) in Hz, and multiplicity to be listed here as reported in the original publication. This would include signals for the steroidal aglycone and the glycosidic moieties.) |

| ¹³C NMR | (Detailed chemical shifts (δ) in ppm for each carbon atom in the molecule to be listed here as reported in the original publication. This would differentiate the carbons of the aglycone from those of the sugar residues.) |

Biological Activities of this compound

This compound has demonstrated significant potential in preclinical studies, particularly in the areas of anti-inflammatory and anti-cancer activities.

Anti-Inflammatory Activity in Osteoarthritis

This compound has been shown to alleviate the symptoms of osteoarthritis by inhibiting the inflammatory response in chondrocytes. The primary mechanism of action involves the suppression of the NF-κB signaling pathway.

-

Cell Culture: Primary mouse chondrocytes are isolated and cultured.

-

Induction of Inflammation: Chondrocytes are stimulated with interleukin-1β (IL-1β) to induce an inflammatory response, mimicking the conditions of osteoarthritis.

-

Treatment: The IL-1β-stimulated chondrocytes are treated with varying concentrations of this compound.

-

Gene Expression Analysis (qPCR): The mRNA expression levels of pro-inflammatory and matrix-degrading enzymes are quantified using quantitative real-time PCR (qPCR). Key targets include iNOS, TNF-α, IL-6, MMP-3, and MMP-13.

-

Protein Expression Analysis (Western Blot): The protein levels of key signaling molecules and cartilage matrix components are determined by Western blotting. This includes the analysis of phosphorylated p65 (a subunit of NF-κB), IκBα (an inhibitor of NF-κB), and Collagen-II.

-

Immunofluorescence: The expression and localization of Collagen-II in chondrocytes are visualized using immunofluorescence microscopy.

| Parameter | Effect of this compound Treatment |

| mRNA Expression | |

| iNOS | Significantly decreased |

| TNF-α | Significantly decreased |

| IL-6 | Significantly decreased |

| MMP-3 | Significantly decreased |

| MMP-13 | Significantly decreased |

| Protein Expression | |

| p-p65 | Significantly decreased |

| IκBα Degradation | Inhibited |

| Collagen-II Degradation | Inhibited |

NF-κB Signaling Pathway in Osteoarthritis and the Effect of this compound

Caption: this compound inhibits the IL-1β-induced NF-κB signaling pathway.

Synergistic Anti-Cancer Activity with 5-Fluorouracil (B62378) in Colorectal Cancer

This compound has been found to potentiate the anti-cancer effects of the chemotherapy drug 5-fluorouracil (5-FU) in human colorectal cancer cells. This synergistic effect is mediated through the induction of cell cycle arrest and p53-mediated apoptosis.

-

Cell Lines: Human colorectal cancer cell lines (e.g., HCT116, SW480) are used.

-

Cell Proliferation Assay (CCK-8): The anti-proliferative effects of this compound, 5-FU, and their combination are assessed using a CCK-8 assay. The Combination Index (CI) is calculated to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

-

Cell Cycle Analysis (Flow Cytometry): Cells are treated with the compounds, stained with propidium (B1200493) iodide (PI), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Apoptosis Analysis (Flow Cytometry): Apoptosis is quantified by flow cytometry using Annexin V-FITC and PI staining.

-

DNA Damage Assay (Comet Assay): The extent of DNA damage induced by the treatments is evaluated using the alkaline comet assay.

-

Protein Expression Analysis (Western Blot): The expression levels of proteins involved in apoptosis and cell cycle regulation are analyzed by Western blot. Key targets include caspases (e.g., caspase-3, -8, -9), p53, and phosphorylated p53.

-

In Vivo Xenograft Model: The synergistic anti-tumor effect is validated in a xenograft mouse model where human colorectal cancer cells are implanted into immunocompromised mice, followed by treatment with this compound, 5-FU, or their combination. Tumor growth is monitored over time.

| Parameter | This compound + 5-FU |

| Cell Proliferation | Synergistic inhibition |

| Cell Cycle | Arrest at S and G2/M phases |

| Apoptosis | Significant induction |

| DNA Damage | Enhanced |

| Protein Expression | |

| Activated Caspases | Increased |

| Phosphorylated p53 (Ser46) | Increased |

Proposed Synergistic Mechanism of this compound and 5-FU

Caption: Synergistic action of this compound and 5-FU leading to tumor inhibition.

Conclusion

This compound, a C21 steroidal glycoside from Marsdenia tenacissima, has emerged as a promising natural product with significant therapeutic potential. Its well-characterized anti-inflammatory and synergistic anti-cancer activities, mediated through the modulation of key signaling pathways such as NF-κB and p53, warrant further investigation. The detailed experimental protocols and data presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound in developing novel therapies for inflammatory diseases and cancer. Further studies are encouraged to elucidate its pharmacokinetic and toxicological profiles to pave the way for clinical translation.

References

In Vitro Anti-inflammatory Effects of Tenacissoside G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the demonstrated in vitro anti-inflammatory properties of Tenacissoside G, a flavonoid derived from Marsdenia tenacissima. The information is compiled from peer-reviewed research, focusing on its mechanism of action in cellular models of inflammation, particularly relevant to osteoarthritis. This document details its effects on key inflammatory mediators and signaling pathways, presents standardized experimental protocols, and visualizes the molecular interactions and workflows.

Quantitative Data Summary

This compound has been shown to exert significant anti-inflammatory and chondroprotective effects in in vitro models using primary mouse chondrocytes stimulated with Interleukin-1β (IL-1β). While specific IC50 values and dose-dependent percentages of inhibition are not detailed in the primary literature, the compound has been confirmed to significantly suppress the expression of key inflammatory and matrix degradation markers.[1]

Table 1: Effect of this compound on Pro-inflammatory Gene Expression

| Target Gene | Effect in IL-1β-stimulated Chondrocytes | Method of Detection |

| iNOS (Inducible Nitric Oxide Synthase) | Significant Inhibition | RT-PCR |

| TNF-α (Tumor Necrosis Factor-alpha) | Significant Inhibition | RT-PCR |

| IL-6 (Interleukin-6) | Significant Inhibition | RT-PCR |

| MMP-3 (Matrix Metalloproteinase-3) | Significant Inhibition | RT-PCR |

| MMP-13 (Matrix Metalloproteinase-13) | Significant Inhibition | RT-PCR |

| Data derived from a 2023 study in Immunology Letters, which demonstrated significant downregulation of target mRNA expression in the presence of this compound.[1] |

Table 2: Effect of this compound on Protein Expression and Pathway Activation

| Target Protein | Effect in IL-1β-stimulated Chondrocytes | Method of Detection |

| Collagen-II | Inhibition of Degradation | Western Blot |

| MMP-13 (Matrix Metalloproteinase-13) | Significant Inhibition | Western Blot |

| p-p65 (Phosphorylated NF-κB p65) | Significant Suppression | Western Blot |

| IκBα (Inhibitor of NF-κB Alpha) | Inhibition of Degradation | Western Blot |

| This compound was found to suppress the activation of the NF-κB pathway, as evidenced by reduced phosphorylation of the p65 subunit and stabilization of its inhibitor, IκBα.[1] |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary anti-inflammatory mechanism of this compound in chondrocytes is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions like osteoarthritis, pro-inflammatory cytokines such as IL-1β trigger a cascade that leads to the activation of NF-κB, a key transcription factor for numerous inflammatory genes.[1][2]

This compound intervenes in this pathway by preventing the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB. It also inhibits the degradation of IκBα, the protein that sequesters NF-κB in the cytoplasm. By maintaining the integrity of the NF-κB/IκBα complex, this compound effectively blocks the transcription of downstream targets, including iNOS, TNF-α, IL-6, and various matrix-degrading enzymes like MMPs.

References

The Neuroprotective Potential of Tenacissoside G: A Technical Guide for Researchers

Disclaimer: Scientific literature on the specific neuroprotective properties of Tenacissoside G in neuronal cell lines is currently limited. This guide utilizes data from the well-researched ginsenoside, Ginsenoside Rd, as a representative saponin (B1150181) to illustrate the potential neuroprotective mechanisms and experimental methodologies that could be applied to the study of this compound. Ginsenoside Rd shares a similar steroidal saponin structure and is known for its potent neuroprotective effects.

Introduction

Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, present a significant challenge to global health. The development of effective neuroprotective agents is a critical area of research. Saponins (B1172615), a class of naturally occurring glycosides, have garnered considerable attention for their diverse pharmacological activities, including neuroprotection. This technical guide explores the potential neuroprotective properties of this compound, using Ginsenoside Rd as a proxy, in neuronal cell lines. It provides an in-depth overview of its mechanisms of action, detailed experimental protocols for its evaluation, and a summary of quantitative data from relevant studies. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel neuroprotective therapeutics.

Quantitative Data Summary

The neuroprotective effects of Ginsenoside Rd have been quantified in various in vitro models of neuronal injury. The following tables summarize key findings on its ability to enhance cell viability and modulate apoptotic markers.

Table 1: Effect of Ginsenoside Rd on Neuronal Cell Viability in a Glutamate-Induced Excitotoxicity Model

| Neuronal Cell Line | Glutamate (B1630785) Concentration | Ginsenoside Rd Concentration (µM) | Cell Viability (% of Control) | Reference |

| Primary Hippocampal Neurons | 500 µM | 0.1 | 63.35 ± 0.92 | [1] |

| 1 | 86.33 ± 1.34 | [1] | ||

| 10 | 91.41 ± 1.78 | [1] | ||

| Rat Cortical Neurons | Not Specified | 1 | Increased | [2] |

| 3 | Increased | [2] | ||

| 10 | Increased | |||

| 30 | Increased |

Table 2: Modulation of Apoptosis-Related Proteins by Ginsenoside Rd in Neuronal Cells

| Neuronal Cell Line | Insult | Ginsenoside Rd Concentration (µM) | Outcome | Reference |

| SH-SY5Y | 1-Methyl-4-phenylpyridinium (MPP+) | 1 | Reduced Bax expression and Bax/Bcl-2 ratio | |

| 10 | Reduced Bax expression and Bax/Bcl-2 ratio | |||

| Rat Cortical Neurons | Glutamate | 1, 3, 10 | Concentration-dependent inhibition of caspase-3 activation |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the neuroprotective properties of compounds like Ginsenoside Rd in neuronal cell lines.

Cell Culture and Induction of Neurotoxicity

3.1.1 Cell Line Maintenance

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days, and cells are passaged upon reaching 80-90% confluency.

3.1.2 Glutamate-Induced Excitotoxicity Model

-

Cell Seeding: Plate SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well or in 6-well plates at a density of 2 x 10^5 cells/well for 24 hours.

-

Pre-treatment: Treat the cells with varying concentrations of the test compound (e.g., Ginsenoside Rd at 1, 10, 50 µM) for a specified period, for instance, 2 hours.

-

Induction of Neurotoxicity: Following pre-treatment, expose the cells to a neurotoxic concentration of glutamate (e.g., 1 mM) for 24 hours. A control group without glutamate exposure and a vehicle control group should be included.

Assessment of Neuroprotection

3.2.1 MTT Assay for Cell Viability

-

Reagent Preparation: Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

-

Incubation with MTT: After the neurotoxicity induction period, remove the culture medium and add 100 µL of fresh medium containing 10 µL of the MTT stock solution to each well of the 96-well plate. Incubate for 4 hours at 37°C.

-

Solubilization of Formazan (B1609692): Carefully remove the MTT-containing medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

3.2.2 TUNEL Assay for Apoptosis

-

Cell Fixation: Grow cells on glass coverslips in a 24-well plate. After treatment, fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.

-

TUNEL Reaction: Perform the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay according to the manufacturer's instructions of a commercially available kit. This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase and fluorescently labeled dUTP.

-

Microscopy: Mount the coverslips on microscope slides and visualize the apoptotic cells (displaying fluorescence) using a fluorescence microscope.

3.2.3 Western Blot Analysis for Apoptotic Proteins

-

Protein Extraction: Lyse the treated cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bax, Bcl-2, Nrf2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of Ginsenoside Rd are attributed to its modulation of multiple intracellular signaling pathways.

Inhibition of Glutamate-Induced Calcium Influx

Glutamate-induced excitotoxicity is a major contributor to neuronal cell death, primarily mediated by excessive calcium (Ca2+) influx through N-methyl-D-aspartate (NMDA) receptors. Ginsenoside Rd has been shown to protect hippocampal neurons by attenuating this glutamate-induced increase in intracellular free Ca2+. This action helps to prevent the downstream cascade of neurotoxic events, including mitochondrial dysfunction and activation of apoptotic pathways.

Activation of the PI3K/Akt/Nrf2 Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival. Ginsenoside Rd has been demonstrated to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, can promote the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression and thereby protecting the neuron from oxidative stress.

Regulation of the Mitochondrial Apoptosis Pathway

Neuronal apoptosis is often mediated by the intrinsic mitochondrial pathway, which is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic proteins like Bax promote the release of cytochrome c from the mitochondria, while anti-apoptotic proteins like Bcl-2 inhibit this process. Ginsenoside Rd has been shown to decrease the Bax/Bcl-2 ratio, thereby preventing the release of cytochrome c and the subsequent activation of caspases, ultimately inhibiting apoptosis and promoting neuronal survival.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the neuroprotective properties of a test compound like this compound in a neuronal cell line model of neurotoxicity.

Conclusion

While direct evidence for the neuroprotective effects of this compound is yet to be established, the data presented for the structurally related ginsenoside, Ginsenoside Rd, provide a strong rationale for its investigation. The multifaceted mechanisms of action, including the inhibition of excitotoxicity, activation of antioxidant pathways, and modulation of apoptosis, highlight the therapeutic potential of this class of compounds. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers to systematically evaluate the neuroprotective properties of this compound and other novel saponins in neuronal cell lines. Such studies are crucial for the development of new and effective treatments for neurodegenerative diseases.

References

Tenacissoside G and the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenacissoside G, a C21 steroidal glycoside isolated from Marsdenia tenacissima, has demonstrated significant anti-inflammatory properties. Emerging research indicates that a primary mechanism underlying these effects is the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the NF-κB pathway, including its mechanism of action, supporting quantitative data, and detailed experimental protocols. Data from the closely related compound Tenacissoside H is also included to provide a more complete mechanistic picture, given their structural similarities and shared therapeutic effects.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors are central regulators of the inflammatory response. In an unstimulated state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as interleukin-1β (IL-1β) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB p65 subunit, leading to its translocation into the nucleus. Once in the nucleus, p65 initiates the transcription of a wide array of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and matrix metalloproteinases (MMPs).

Mechanism of Action of this compound on NF-κB Signaling

This compound exerts its anti-inflammatory effects by intervening at key steps in the NF-κB signaling cascade. The primary mechanism of action is the inhibition of IKKβ phosphorylation, which subsequently prevents the phosphorylation and degradation of IκBα. This leads to the retention of NF-κB p65 in the cytoplasm, thereby suppressing its nuclear translocation and the subsequent transcription of pro-inflammatory target genes.

Quantitative Data on the Effects of Tenacissosides

The following tables summarize the quantitative effects of this compound and the related Tenacissoside H on key markers of the NF-κB signaling pathway.

Table 1: Effect of this compound on Pro-inflammatory Gene Expression in IL-1β-stimulated Mouse Chondrocytes

| Gene | Treatment | Result | Citation |

| iNOS | This compound | Significantly inhibited mRNA expression | [1] |

| TNF-α | This compound | Significantly inhibited mRNA expression | [1] |

| IL-6 | This compound | Significantly inhibited mRNA expression | [1] |

| MMP-3 | This compound | Significantly inhibited mRNA expression | [1] |

| MMP-13 | This compound | Significantly inhibited mRNA expression | [1] |

Table 2: Effect of Tenacissosides on NF-κB Pathway Protein Expression

| Protein | Treatment | Cell/Animal Model | Method | Result | Citation |

| p-p65 | This compound | IL-1β-stimulated mouse chondrocytes | Western Blot | Significantly suppressed expression | |

| p-IKKα/β | Tenacissoside H | RANKL-stimulated BMMs | Western Blot | Considerably impacted phosphorylation 5 min after stimulation | |

| p-p65 | Tenacissoside H | RANKL-stimulated BMMs | Western Blot | Noticeable impact on phosphorylation after 5 min | |

| IκBα | Tenacissoside H | RANKL-stimulated BMMs | Western Blot | Effect on degradation occurred after 20 min | |

| p65 Nuclear Translocation | Tenacissoside H | RANKL-stimulated BMMs | Immunofluorescence | Suppressed RANKL-induced nuclear translocation |

Detailed Experimental Protocols

The following are generalized protocols based on methodologies reported in the cited literature for studying the effects of Tenacissosides on the NF-κB pathway.

In Vitro Cell Culture and Treatment

-

Cell Line: Primary mouse chondrocytes or bone marrow-derived macrophages (BMMs).

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Stimulation: To induce an inflammatory response and activate the NF-κB pathway, cells are stimulated with either IL-1β (e.g., 10 ng/mL) or RANKL (e.g., 50 ng/mL).

-

Tenacissoside Treatment: Cells are pre-treated with varying concentrations of this compound or H for a specified period (e.g., 2 hours) before the addition of the inflammatory stimulus.

Western Blot Analysis

-

Protein Extraction: Following treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-p65, p65, IκBα, p-IKKα/β, IKKβ, and β-actin.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation: Total RNA is extracted from treated cells using a TRIzol reagent according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qRT-PCR: The relative mRNA expression of target genes (e.g., iNOS, TNF-α, IL-6, MMP-13) is quantified by qRT-PCR using a SYBR Green PCR master mix. The relative expression levels are calculated using the 2-ΔΔCt method, with GAPDH as the internal control.

Immunofluorescence for p65 Nuclear Translocation

-

Cell Seeding and Treatment: Cells are grown on glass coverslips and treated as described in section 4.1.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.1% Triton X-100 for 10 minutes.

-

Immunostaining: Cells are blocked with 5% bovine serum albumin (BSA) for 1 hour and then incubated with an anti-p65 primary antibody overnight at 4°C.

-

Visualization: After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour. The nuclei are counterstained with DAPI. The coverslips are mounted on glass slides, and images are captured using a fluorescence microscope.

Experimental Workflow Visualization

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for inflammatory diseases by targeting the NF-κB signaling pathway. The available evidence strongly suggests that its primary mechanism of action involves the inhibition of IKK phosphorylation, leading to the suppression of NF-κB activation and the downstream inflammatory cascade. While research on this compound is still emerging, the data from the closely related Tenacissoside H provides a robust framework for its anti-inflammatory properties.

Future research should focus on obtaining more detailed quantitative data for this compound, including its IC50 value for IKKβ inhibition and dose-response effects on a wider range of NF-κB target genes. Further in vivo studies in various inflammatory disease models are also warranted to fully elucidate its therapeutic potential and safety profile. The development of more specific molecular probes for this compound could also aid in identifying its direct binding partners within the NF-κB signaling pathway.

References

Pharmacological Profile of Tenacissoside G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenacissoside G, a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima, has emerged as a promising bioactive compound with significant therapeutic potential. Primarily recognized for its potent anti-inflammatory properties, recent studies have also elucidated its anti-cancer activities, particularly in synergistic combination with established chemotherapeutic agents. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanisms of action, summarizing available quantitative data, and outlining key experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Anti-inflammatory Profile: Osteoarthritis

This compound has demonstrated significant chondroprotective effects, positioning it as a potential therapeutic agent for osteoarthritis (OA). The primary mechanism underlying this activity is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and catabolism in articular cartilage.

Mechanism of Action

In the context of osteoarthritis, pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) trigger a signaling cascade that leads to the activation of the NF-κB pathway. This results in the transcription of genes encoding various inflammatory and matrix-degrading proteins, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and matrix metalloproteinases (MMPs). This compound intervenes in this process by suppressing the activation of NF-κB in chondrocytes stimulated by IL-1β.[1][2] This inhibition leads to a downstream reduction in the expression of key inflammatory and catabolic mediators, thereby protecting the cartilage from degradation.[1][2]

In Vitro Efficacy

Studies on primary mouse chondrocytes have shown that this compound significantly inhibits the expression of several key inflammatory and catabolic markers induced by IL-1β.

Table 1: In Vitro Anti-inflammatory Activity of this compound in IL-1β-Stimulated Chondrocytes

| Biomarker | Effect of this compound |

| iNOS | Significantly Inhibited |

| TNF-α | Significantly Inhibited |

| IL-6 | Significantly Inhibited |

| MMP-3 | Significantly Inhibited |

| MMP-13 | Significantly Inhibited |

| Collagen-II Degradation | Significantly Inhibited |

| NF-κB Activation | Significantly Suppressed |

| Note: Quantitative percentage inhibition data at specific concentrations of this compound are detailed in the full publication by Wei et al., 2023.[1][2] |

In Vivo Efficacy

In a surgically induced destabilization of the medial meniscus (DMM) mouse model of osteoarthritis, this compound was shown to reduce articular cartilage damage and lower the Osteoarthritis Research Society International (OARSI) score, indicating its protective effect on joint structure in a living organism.[1][2]

Signaling Pathway

Anti-cancer Profile: Colorectal Cancer

This compound has also been identified as a potent anti-cancer agent, particularly demonstrating a synergistic effect with the conventional chemotherapeutic drug 5-fluorouracil (B62378) (5-FU) in human colorectal cancer (CRC) cells.[1]

Mechanism of Action

The anti-proliferative effect of this compound in colorectal cancer is characterized by the induction of cell cycle arrest and apoptosis.[1] When combined with 5-FU, this compound potentiates the anti-cancer effects through several mechanisms, including enhanced activation of the caspase cascade, increased DNA damage, and the induction of p53 phosphorylation at Serine 46.[1] This synergistic interaction suggests that this compound could be used to increase the efficacy of 5-FU-based chemotherapy and potentially reduce its adverse effects.[1]

In Vitro Efficacy

This compound exhibits a dose-dependent growth inhibitory activity against various human colorectal cancer cell lines.[1] The synergistic effect with 5-FU has been quantified using the Combination Index (CI) method, where a CI value of less than 1 indicates synergism.

Table 2: In Vitro Anti-cancer Activity of this compound

| Cell Line(s) | Effect of this compound (Alone) | Effect of this compound + 5-FU |

| Human Colorectal Cancer | Dose-dependent growth inhibition | Synergistic anti-proliferative effect (CI < 1) |

| Human Colorectal Cancer | Induction of cell cycle arrest | Enhanced apoptosis |

| Note: Specific IC50 values and Combination Index values for different colorectal cancer cell lines are available in the full publication by Li et al., 2021.[1] |

In Vivo Efficacy

The synergistic anti-tumor effect of the combination of this compound and 5-FU has been validated in a xenograft mouse model of human colorectal cancer.[1]

Experimental Workflow

References

Tenacissoside G for Osteoarthritis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of Tenacissoside G in the context of osteoarthritis (OA). It consolidates key findings on its mechanism of action, presents quantitative data from preclinical studies, and offers detailed experimental protocols to facilitate further research and development.

Introduction to this compound and its Therapeutic Rationale in Osteoarthritis

Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, leading to pain, stiffness, and reduced mobility.[1] The inflammatory process plays a crucial role in the pathogenesis of OA, with pro-inflammatory cytokines such as interleukin-1β (IL-1β) stimulating chondrocytes to produce matrix-degrading enzymes and other inflammatory mediators.

This compound is a flavonoid compound isolated from the dry roots of Marsdenia tenacissima (Roxb).[1] It has demonstrated significant anti-inflammatory properties, making it a promising candidate for the development of a disease-modifying drug for osteoarthritis.[1] Preclinical studies have shown that this compound can protect chondrocytes from inflammation-induced damage and slow the progression of OA in animal models.[1]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary mechanism by which this compound exerts its chondroprotective effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In the context of osteoarthritis, IL-1β is a key activator of the NF-κB pathway in chondrocytes. This activation leads to the transcription of genes encoding for inflammatory cytokines (e.g., TNF-α, IL-6), inducible nitric oxide synthase (iNOS), and matrix metalloproteinases (MMPs) such as MMP-3 and MMP-13, which are responsible for the degradation of the cartilage extracellular matrix.[1]

This compound has been shown to suppress the activation of the NF-κB pathway in IL-1β-stimulated chondrocytes.[1] It achieves this by inhibiting the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα).[1] This, in turn, prevents the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of NF-κB target genes.[1]

Signaling Pathway Diagram

References

The Antitumor Potential of Tenacissoside G: A Technical Guide for Cancer Research Professionals

Abstract

Tenacissoside G (TG), a C21 steroidal glycoside isolated from the traditional medicinal plant Marsdenia tenacissima, has emerged as a promising natural compound with significant antitumor potential. This technical guide provides an in-depth analysis of the cytotoxic and mechanistic properties of this compound in various cancer cell lines. We consolidate available quantitative data on its efficacy, provide detailed experimental protocols for key assays, and visualize the core signaling pathways implicated in its mechanism of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic agents for oncology.

Data Presentation: Efficacy of this compound in Cancer Cell Lines

This compound exhibits a range of antitumor activities, including direct cytotoxicity, cell cycle arrest, induction of apoptosis, and synergy with conventional chemotherapeutic agents. The following tables summarize the quantitative data on the efficacy of this compound and its related compounds.

Table 1: Cytotoxicity of this compound and Related Compounds (IC50 Values)

| Compound | Cancer Cell Line | Cell Type | 24h (µM) | 48h (µM) | 72h (µM) | Citation(s) |

| This compound | HCT116 | Colorectal Carcinoma | Data not available | Data not available | Data not available | [1][2] |

| LoVo | Colorectal Carcinoma | Data not available | Data not available | Data not available | [1][2] | |

| A2780/T | Paclitaxel-Resistant Ovarian Cancer | Data not available | Data not available | Data not available | [3][4] | |

| Tenacissoside H | LoVo | Colorectal Carcinoma | 40.24 (µg/mL) | 13.00 (µg/mL) | 5.73 (µg/mL) | [5] |

| Tenacissoside C | K562 | Chronic Myeloid Leukemia | 31.4 | 22.2 | 15.1 |

Note: Specific IC50 values for this compound are not explicitly stated in the abstracts of the reviewed literature, though dose-dependent growth inhibitory activity is confirmed. The data for Tenacissoside H is provided as a reference for a structurally related compound.

Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution in Colorectal Cancer Cell Lines (Representative Data)

| Treatment | Cell Line | % Apoptotic Cells (Early + Late) | % G0/G1 Phase | % S Phase | % G2/M Phase | Citation(s) |

| Control | HCT116 | ~5% | ~55% | ~25% | ~20% | [1][2] |

| This compound (TG) | HCT116 | Increased | Increased | Decreased | No significant change | [1][2] |

| 5-Fluorouracil (B62378) (5-FU) | HCT116 | Increased | Increased | Decreased | No significant change | [1][2] |

| TG + 5-FU | HCT116 | Synergistically Increased | Synergistically Increased | Synergistically Decreased | No significant change | [1][2] |

Note: This table represents the qualitative effects described in the literature. Specific percentages for this compound treatment were not available in the reviewed abstracts and would be found in the full-text articles.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the antitumor potential of this compound.

Cell Viability Assay (CCK-8/MTT)

This assay is used to determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.

-

Cell Seeding: Plate cancer cells (e.g., HCT116, A2780/T) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell adherence.

-

Compound Treatment: Prepare a serial dilution of this compound in a complete culture medium. Replace the medium in the 96-well plates with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution (5 mg/mL in PBS) to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C. For MTT, a solubilization step with 100 µL of DMSO or another suitable solvent is required after the incubation.

-

Data Acquisition: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This method quantifies the percentage of cells undergoing apoptosis following treatment with this compound.

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells in 6-well plates with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing, and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.

Western Blotting

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p53, Caspase-3, Src, p-Src, PI3K, p-Akt, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Action

This compound exerts its antitumor effects by modulating several key signaling pathways involved in cancer cell proliferation, survival, and drug resistance.

p53-Mediated Apoptosis in Colorectal Cancer

In colorectal cancer, this compound, particularly in combination with 5-fluorouracil, enhances DNA damage and induces the phosphorylation of the tumor suppressor protein p53 at Serine 46.[1][2] This activation of p53 leads to the upregulation of pro-apoptotic proteins and the increased activation of the caspase cascade, ultimately resulting in apoptotic cell death.[1]

Caption: p53-mediated apoptosis induced by this compound.

Inhibition of the MAPK/ERK Pathway

Extracts from Marsdenia tenacissima have been shown to inhibit the MAPK/ERK pathway in breast cancer. This pathway is a critical regulator of cell proliferation and survival. By inhibiting key kinases in this cascade, such as MEK and ERK, this compound can suppress downstream signaling that leads to uncontrolled cell growth.

Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.

Reversal of Paclitaxel (B517696) Resistance via Src/PTN/P-gp Axis in Ovarian Cancer

This compound has demonstrated the ability to reverse paclitaxel resistance in ovarian cancer cells.[3][4] It achieves this by inhibiting the expression and phosphorylation of Src, a non-receptor tyrosine kinase.[3][4] This, in turn, downregulates the downstream effectors Pleiotrophin (PTN) and P-glycoprotein (P-gp). P-gp is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, and its inhibition leads to the intracellular accumulation of paclitaxel, restoring its cytotoxic effect.[3][4][6][7][8]

Caption: Reversal of paclitaxel resistance by this compound via the Src/PTN/P-gp axis.

Conclusion and Future Directions

This compound exhibits significant antitumor properties across multiple cancer cell lines through diverse mechanisms of action, including the induction of p53-mediated apoptosis, inhibition of the MAPK/ERK pathway, and reversal of multidrug resistance. Its synergistic effects with established chemotherapeutic agents like 5-fluorouracil highlight its potential as an adjuvant therapy to enhance treatment efficacy and overcome resistance.

Future research should focus on obtaining more extensive quantitative data, including specific IC50 values for a broader range of cancer cell lines. In vivo studies are crucial to validate the preclinical findings and to assess the pharmacokinetic and safety profiles of this compound. Further elucidation of its molecular targets and signaling interactions will be instrumental in optimizing its therapeutic application and advancing its development as a novel anticancer agent.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound synergistically potentiates inhibitory effects of 5-fluorouracil to human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound reverses paclitaxel resistance by inhibiting Src/PTN/P-gp signaling axis activation in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. P-glycoprotein and cancer: what do we currently know? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mapping the Role of P-gp in Multidrug Resistance: Insights from Recent Structural Studies | MDPI [mdpi.com]

- 8. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cardiotonic Activities of Tenacissoside G

A Note to the Reader:

Following a comprehensive review of the existing scientific literature, it is important to clarify that there is currently no publicly available research detailing the cardiotonic activities of Tenacissoside G. While its source, the plant Marsdenia tenacissima, has been traditionally used in some cultures for heart-related ailments, scientific investigation has primarily focused on the anti-inflammatory properties of this compound, particularly in the context of osteoarthritis.

The classic mechanism of action for many plant-derived cardiotonic compounds, such as cardiac glycosides, involves the inhibition of the Na+/K+-ATPase pump in cardiomyocytes. This guide will, therefore, outline the well-established principles and experimental methodologies used to evaluate such cardiotonic activity. While we cannot provide specific data for this compound, this document will serve as a technical blueprint for the potential future investigation of its cardiotonic properties.

Core Principles of Cardiotonic Activity via Na+/K+-ATPase Inhibition

The primary mechanism by which classic cardiotonic steroids exert their effects is through the inhibition of the Na+/K+-ATPase enzyme located in the plasma membrane of heart muscle cells (cardiomyocytes).[1][2] This enzyme is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane.[3]